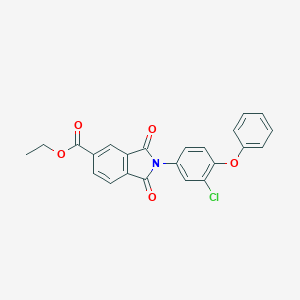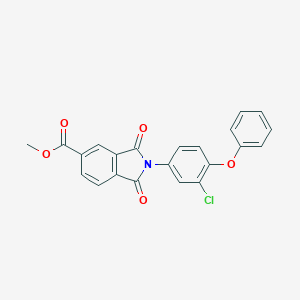![molecular formula C33H22Cl2N2O9 B340087 2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340087.png)
2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties It is characterized by the presence of two isoindoline-1,3-dione groups connected via a carbonyl bridge, with each isoindoline moiety substituted with a 4-chloro-2,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindoline-1,3-dione structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: The chloro groups in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-substituted isoindoline derivatives.
Substitution: Methoxy-substituted phenyl isoindoline derivatives.
科学的研究の応用
5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. The compound’s isoindoline-1,3-dione moieties can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy substituents on the phenyl rings may enhance the compound’s binding affinity to these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5,5’-carbonylbis[2-(4-amino-3-bromo-5-chlorophenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-carbonylbis[2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-carbonylbis[2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
Uniqueness
The uniqueness of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and methoxy groups on the phenyl rings enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
特性
分子式 |
C33H22Cl2N2O9 |
|---|---|
分子量 |
661.4 g/mol |
IUPAC名 |
2-(4-chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H22Cl2N2O9/c1-43-25-13-23(27(45-3)11-21(25)34)36-30(39)17-7-5-15(9-19(17)32(36)41)29(38)16-6-8-18-20(10-16)33(42)37(31(18)40)24-14-26(44-2)22(35)12-28(24)46-4/h5-14H,1-4H3 |
InChIキー |
PUHXNRLSMDFLOZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6OC)Cl)OC)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6OC)Cl)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


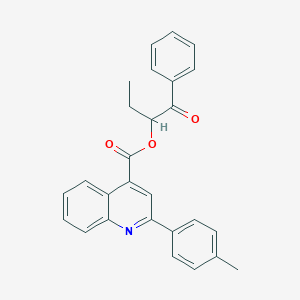
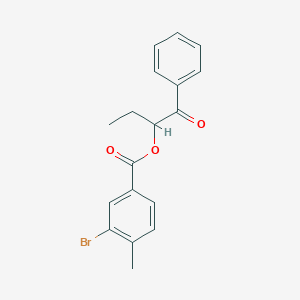
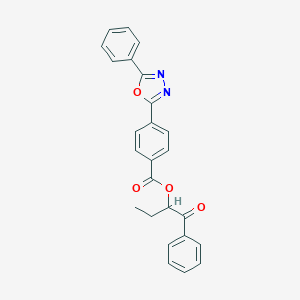

![2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B340022.png)

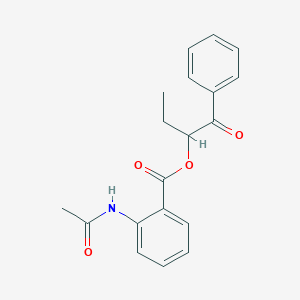
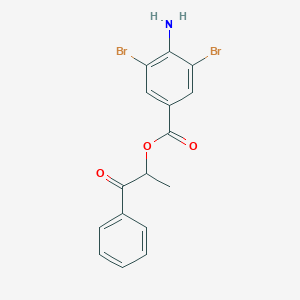

![3,3-Dimethyl-2-oxobutyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B340030.png)
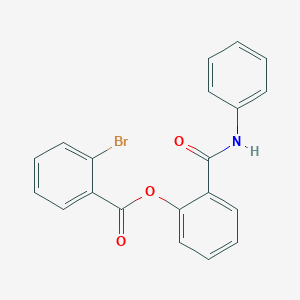
![2-[(3,4-Dimethylphenyl)sulfonyl]-4-[(3-methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B340035.png)
